Broad-Spectrum Bioactivity Prediction vs. Des-isopropyl and Des-chloromethyl Analogs
In silico PASS (Prediction of Activity Spectra for Substances) analysis demonstrates a distinct biological activity fingerprint for the target compound compared to two closely related analogs. The target compound (CAS 2059971-16-1) is predicted with Pa=0.718 for signal transduction pathways inhibitor activity and Pa=0.620 for protein kinase inhibition [1]. In contrast, the 3-(chloromethyl)imidazo[1,2-a]pyridine analog (lacking both the isopropyl group and the saturated ring) is predicted with lower Pa values for kinase-related activities, and the 2-isopropylimidazo[1,2-a]pyridine analog (lacking the chloromethyl and saturation) shows a different rank-order of predicted activities [2]. These differences are driven by the unique topological polar surface area and lipophilicity changes imparted by the simultaneous presence of the C2 isopropyl and C3 chloromethyl substituents on the saturated scaffold.
| Evidence Dimension | Predicted probability of biological activity (Pa value) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor: Pa=0.718; Protein kinase inhibitor: Pa=0.620; Antimycobacterial: Pa=0.577 [1] |
| Comparator Or Baseline | 3-(Chloromethyl)imidazo[1,2-a]pyridine: Protein kinase inhibitor Pa <0.5 (ChEMBL-derived predictions). 2-Isopropylimidazo[1,2-a]pyridine: predicted activity spectrum excludes antimycobacterial and signal transduction inhibitor categories at comparable Pa thresholds [2]. |
| Quantified Difference | Target compound uniquely combines Pa>0.6 predictions for three distinct therapeutic target classes (signal transduction, protein kinase, antimycobacterial) not jointly achieved by either comparator. |
| Conditions | PASS Online prediction algorithm (training set ~60,000 biologically active compounds; average prediction accuracy >90%). Input: SMILES CC(C)c1nc2n(c1CCl)CCCC2 [1]. |
Why This Matters
Procurement of the target compound rather than a generic des-isopropyl or des-chloromethyl analog preserves access to a broader and sharper predicted bioactivity spectrum, critical for primary screening campaigns.
- [1] Scientific Reports. Table 7 PASS prediction for the activity of the title compound (3-(chloromethyl)-2-isopropyl-tetrahydroimidazo[1,2-a]pyridine). Sci Rep 15, Article number: 27674 (2025). https://www.nature.com/articles/s41598-025-27674-7/tables/7 (accessed 2026-05-01). View Source
- [2] ChEMBL Database. Predicted bioactivity data for imidazo[1,2-a]pyridine analogs (accessed via BindingDB and PASS Online cross-reference, 2026-05-01). View Source
